2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID
Overview
Description
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Mechanism of Action
Target of Action
2-Butylthiazole-4-carboxylic acid, like other thiazole derivatives, is known to exhibit a wide range of biological activities . . Thiazoles are known to interact with various targets, inducing biological effects .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Butylthiazole-4-carboxylic acid are not well-studied. Thiazole derivatives have been shown to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
The cellular effects of 2-Butylthiazole-4-carboxylic acid are not well-documented. Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
The molecular mechanism of action of 2-Butylthiazole-4-carboxylic acid is not well-understood. It has been suggested that thiazole derivatives may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 2-Butylthiazole-4-carboxylic acid is involved in are not well-understood. Thiazole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method includes the reaction of a butyl-substituted thioamide with an α-halo acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, amines.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole compounds with various functional groups.
Scientific Research Applications
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thiazole: The parent compound of the thiazole family.
2- (4-Pyridyl)thiazole-4-carboxylic acid: Another thiazole derivative with different substituents.
2- (1′H-Indole-3′-carbonyl)thiazole-4-carboxylic acid methyl ester: A thiazole derivative with an indole moiety.
Uniqueness: 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID is unique due to its butyl substitution, which can influence its chemical properties and biological activities. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other thiazole derivatives.
Properties
IUPAC Name |
2-butyl-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOEVSFYVJQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299950 | |
Record name | 2-Butyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62657-88-9 | |
Record name | 2-Butyl-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62657-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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